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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)acetaldehyde

CAS No.: 43018-72-0

Cat. No.: B2667644

Get Quote

Technical Guide: 2-(4-
Chlorophenoxy)acetaldehyde
Synthesis, Reactivity, and Handling of a Privileged
Scaffold Intermediate
Executive Summary
2-(4-Chlorophenoxy)acetaldehyde (CAS: 43018-72-0) is a versatile electrophilic building

block used primarily in the synthesis of agrochemicals and pharmaceutical fragments.[1][2][3]

[4] Characterized by a reactive aldehyde handle linked to a lipophilic chlorophenyl ether, it

serves as a critical intermediate for reductive aminations, Wittig olefinations, and heterocycle

formation.

This guide addresses the specific challenges of working with this molecule—notably its

propensity for self-polymerization and oxidation—and provides validated protocols for its

generation, stabilization, and downstream functionalization.
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Part 1: Molecular Identity & Physicochemical Profile
The molecule consists of a p-chlorophenyl ring connected via an ether linkage to an

acetaldehyde moiety. The electron-withdrawing chlorine atom and the electron-donating ether

oxygen create a distinct push-pull electronic environment on the aromatic ring, while the

aldehyde remains highly susceptible to nucleophilic attack.

Structural Data Table
Property Value Notes

IUPAC Name
2-(4-

Chlorophenoxy)acetaldehyde

Common Name p-Chlorophenoxyacetaldehyde

CAS Number 43018-72-0
Often sold as diethyl acetal

(CAS: 2623-44-1)

Molecular Formula

Molecular Weight 170.59 g/mol

SMILES Clc1ccc(OCC=O)cc1

LogP (Calc) ~2.1 Moderate lipophilicity

H-Bond Acceptors 2
Ether oxygen, Carbonyl

oxygen

Physical State Colorless to pale yellow oil Solidifies upon polymerization

Storage
-20°C, Inert Atmosphere

(Ar/N2)

Unstable: Prone to

oxidation/trimerization

Part 2: Synthetic Pathways & Mechanistic Insight
Direct alkylation of 4-chlorophenol with chloroacetaldehyde is hazardous and low-yielding due

to the toxicity and polymerization of chloroacetaldehyde. The industry-standard protocol utilizes

a masked aldehyde (acetal) strategy or alcohol oxidation.
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Pathway A: The Williamson Ether / Acetal Hydrolysis Route
(Recommended)
This route is preferred for scale-up as it avoids unstable intermediates until the final step.

Alkylation: 4-Chlorophenol is treated with bromoacetaldehyde diethyl acetal (or the chloro-

analog with NaI catalyst) under basic conditions.

Deprotection: The resulting acetal is hydrolyzed using dilute acid to release the free

aldehyde.

Pathway B: The Alcohol Oxidation Route
Ideal for small-scale medicinal chemistry, generating the aldehyde in situ from 2-(4-

chlorophenoxy)ethanol using Swern or Dess-Martin periodinane (DMP) oxidation to prevent

over-oxidation to the acid.

Mechanistic Workflow (Graphviz)
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Figure 1: Validated synthetic routes.[5][6] The Acetal Route (top) is preferred for stability; the

Oxidation Route (bottom) is used for immediate consumption.

Part 3: Experimental Protocols
Protocol 1: Synthesis via Acetal Deprotection
Safety Note: Perform all steps in a fume hood. The product is a skin sensitizer.
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Acetal Formation:

Dissolve 4-chlorophenol (1.0 eq) in anhydrous DMF (0.5 M).

Add

(2.0 eq) and stir for 15 min.

Add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise.

Heat to 90°C for 12 hours.

Workup: Dilute with water, extract with EtOAc, wash with 1M NaOH (to remove unreacted

phenol), dry (

), and concentrate. Stop here for storage.

Aldehyde Release (Perform immediately before use):

Dissolve the acetal intermediate in THF:2M HCl (1:1 ratio).

Heat at 60°C for 2–4 hours (monitor by TLC; acetal spot disappears).

Cool to RT, neutralize with saturated

(careful: gas evolution).

Extract with DCM. The resulting oil contains the free aldehyde.

Protocol 2: Reductive Amination (Application)
This is the most common application in drug discovery (e.g., synthesizing antifungal amine

derivatives).

Dissolve 2-(4-chlorophenoxy)acetaldehyde (1.0 eq) in DCE (1,2-dichloroethane).

Add the amine (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 min to form the imine.

Add
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(Sodium triacetoxyborohydride) (1.5 eq).

Stir at RT overnight. Quench with 1M NaOH.

Part 4: Analytical Characterization
Validating the structure requires distinguishing the aldehyde from the hemiacetal or trimerized

forms.

Technique Diagnostic Signal Interpretation

1H NMR (CDCl3) 9.85 ppm (t, 1H)
Aldehyde proton (Distinctive

diagnostic peak)

4.55 ppm (d, 2H)

Methylene protons (

to carbonyl)

7.25 ppm (d, 2H)
Aromatic protons (meta to

ether)

6.85 ppm (d, 2H)
Aromatic protons (ortho to

ether)

IR Spectroscopy 1730–1740 Sharp C=O stretch (Aldehyde)

1240 C-O-C asymmetric stretch

(Ether)

MS (ESI+) [M+H]+ ~171.0

Often observes hydrate

[M+H2O]+ or hemiacetal in

alcoholic solvents

Part 5: Reactivity & Applications in Medicinal Chemistry
The 2-aryloxyacetaldehyde motif is a "privileged scaffold" linker. Its reactivity is dominated by

the carbonyl group, but the ether linkage imposes specific steric and electronic effects.

Key Transformations
Reductive Amination: Access to
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-aryloxy amines (common in antihistamines and antidepressants).

Passerini/Ugi Reactions: Multicomponent reactions to form peptidomimetics.

Wittig Olefination: Conversion to vinyl ethers or allylic amines.

Reactivity Network Diagram (Graphviz)
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Figure 2: Divergent synthesis applications.[2][3][7][5] The aldehyde serves as a linchpin for

accessing diverse chemical space.

Part 6: Stability & Troubleshooting
Critical Issue: Self-Polymerization Aryloxyacetaldehydes are notoriously unstable in their free

form. They tend to trimerize or polymerize upon standing at room temperature, forming

insoluble white solids.

Symptom: The clear oil turns cloudy or solidifies.

Prevention:

Do not distill the free aldehyde at high temperatures; it will decompose.

Storage: Store as the diethyl acetal precursor. Hydrolyze only the amount needed for the

day's experiments.
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Solution Storage: If the free aldehyde must be stored, keep it as a dilute solution in DCM

or Toluene at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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